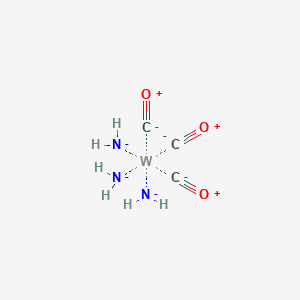
Angeloylgomisin M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angeloylgomisin M1 is a lignan compound derived from the Schisandra genus, particularly from Schisandra chinensis. It is known for its diverse biological activities and potential therapeutic applications. The compound has garnered interest in the scientific community due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Angeloylgomisin M1 involves several steps, typically starting from naturally occurring precursors found in Schisandra fruits. The synthetic route often includes:
Extraction: The initial step involves extracting the lignan precursors from Schisandra fruits using solvents like ethanol or methanol.
Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Modification: The purified lignan is subjected to chemical modifications, including esterification and cyclization reactions, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Utilizing industrial-grade solvents and equipment to extract lignan precursors.
Bulk Purification: Employing large-scale chromatographic systems for purification.
Chemical Synthesis: Conducting chemical reactions in industrial reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Angeloylgomisin M1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Used as a model compound for studying lignan chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of Angeloylgomisin M1 involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Properties: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as MAPK, PI3K/Akt, and NF-κB.
Comparison with Similar Compounds
Angeloylgomisin M1 is compared with other lignans from the Schisandra genus, such as:
Angeloylgomisin H: Known for its potential to improve insulin-stimulated glucose uptake.
Gomisin G: Exhibits significant anticancer activity by inhibiting AKT phosphorylation.
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C27H32O7 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O7/c1-8-14(2)27(28)34-26-22-17(11-19(29-5)23(26)30-6)9-15(3)16(4)10-18-12-20-24(33-13-32-20)25(31-7)21(18)22/h8,11-12,15-16H,9-10,13H2,1-7H3/b14-8-/t15-,16+/m0/s1 |
InChI Key |
ZRJPWPHGPZYNIS-YPCCIVHHSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@H](CC3=CC4=C(C(=C32)OC)OCO4)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC4=C(C(=C32)OC)OCO4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13331404.png)
![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13331421.png)
![9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13331428.png)


![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)


![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine](/img/structure/B13331466.png)

![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13331474.png)
![Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B13331484.png)
![1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B13331485.png)
